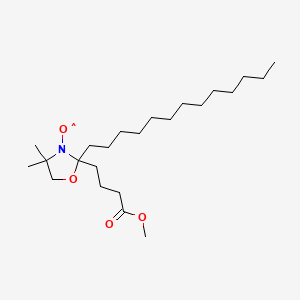

5-Doxylstearic acid methyl ester

Vue d'ensemble

Description

5-Doxylstearic acid methyl ester is a derivative of stearic acid, a long-chain fatty acid. This compound is notable for its use as a spin label in electron paramagnetic resonance (EPR) spectroscopy, which allows researchers to study the dynamics and environment of molecules within various systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Doxylstearic acid methyl ester typically involves the esterification of 5-Doxylstearic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions . The general reaction can be represented as follows:

5-Doxylstearic acid+MethanolH2SO45-Doxylstearic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

5-Doxylstearic acid methyl ester undergoes various chemical reactions, including:

Reduction: The nitroxide group in the compound can be reduced to an amine under specific conditions.

Oxidation: The compound can undergo oxidation reactions, particularly involving the nitroxide moiety.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride.

Oxidation: Oxidizing agents like hydrogen peroxide.

Major Products Formed

Hydrolysis: 5-Doxylstearic acid and methanol.

Reduction: Amine derivatives.

Oxidation: Oxidized nitroxide derivatives.

Applications De Recherche Scientifique

5-Doxylstearic acid methyl ester is widely used in scientific research, particularly in the following areas:

Mécanisme D'action

The primary mechanism of action of 5-Doxylstearic acid methyl ester involves its role as a spin label. The nitroxide moiety in the compound interacts with magnetic fields, allowing researchers to study the local environment and dynamics of the labeled molecules. This interaction provides valuable information about molecular motion, polarity, and other properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

16-Doxylstearic acid methyl ester: Another spin label with a similar structure but different chain length.

5-Doxylstearic acid: The non-esterified form of the compound.

Uniqueness

5-Doxylstearic acid methyl ester is unique due to its specific chain length and esterified form, which provides distinct properties and applications compared to other similar compounds. Its ability to serve as a benchmark probe in various systems highlights its importance in scientific research .

Propriétés

IUPAC Name |

methyl 4-(3-hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-18-23(19-16-17-21(25)27-4)24(26)22(2,3)20-28-23/h26H,5-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVAHXMJWCAODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1(N(C(CO1)(C)C)O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201175228 | |

| Record name | Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890090-58-1 | |

| Record name | Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890090-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Doxylstearic acid methyl ester help determine the critical micelle concentration (CMC) of a surfactant?

A1: 5DSE, when incorporated into a surfactant solution, partitions preferentially into the micellar core due to its hydrophobic nature. This partitioning affects its electron paramagnetic resonance (EPR) spectra. By monitoring changes in the EPR spectra as a function of surfactant concentration, researchers can identify the CMC - the concentration at which micelles begin to form.

Q2: What is the significance of the "zero-order model" (ZOM) in the context of 5DSE and how does it contribute to studying micelles?

A2: The ZOM describes the behavior of probes like 5DSE within micelles. It assumes that the probe rapidly diffuses within the micelle's polar shell and nowhere else [, , ]. This predictable behavior makes 5DSE a "benchmark" probe, allowing researchers to determine the location of other probes relative to 5DSE and gain insights into micelle structure and dynamics.

Q3: Can you elaborate on how this compound helps determine the degree of counterion dissociation (α) in micelles?

A3: 5DSE's EPR spectral parameters, particularly hyperfine spacings, are sensitive to the aggregation number (N) of micelles, which is influenced by the concentration of free counterions in solution. By manipulating surfactant and salt concentrations to achieve the same N (confirmed by identical EPR spectra) for different samples, researchers can calculate α. Studies using 5DSE showed that α remains constant with varying N for a specific alkyl chain length but decreases as the chain length increases in sodium n-alkyl sulfate micelles [].

Q4: How does this compound compare to other doxyl stearic acid derivatives like 16-Doxylstearic acid methyl ester (16DSE) as a probe in micelles?

A4: While both 5DSE and 16DSE are spin probes, they differ in the position of the doxyl group along the stearic acid chain. This difference affects their location and behavior within micelles. 5DSE adheres to the ZOM [, , ] while 16DSE exhibits deviations, with its position slightly shifting depending on the micelle's aggregation number [, ]. Understanding these differences is crucial for accurately interpreting experimental data.

Q5: Beyond micelles, are there other applications of this compound in research?

A5: Yes, 5DSE has been used to study the impact of gamma-irradiation on erythrocyte membranes. Its EPR spectra provided information about changes in membrane fluidity caused by irradiation []. Additionally, 5DSE helped investigate how incorporating sugar-based nonionic surfactants into SDS micelles affected their hydration [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.